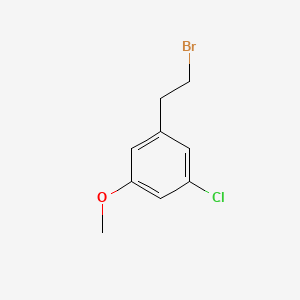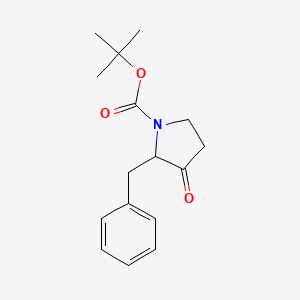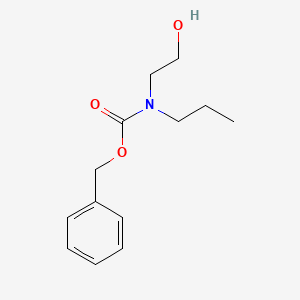
Benzyl (2-hydroxyethyl)(propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-hydroxyethyl)(propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a 2-hydroxyethyl group, and a propyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. For Benzyl (2-hydroxyethyl)(propyl)carbamate, the reaction between benzyl alcohol, 2-hydroxyethyl isocyanate, and propyl isocyanate can be employed.
Transcarbamoylation: This method involves the exchange of carbamate groups between different molecules. For instance, benzyl carbamate can react with 2-hydroxyethyl carbamate and propyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl (2-hydroxyethyl)(propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbamate moiety, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)(propyl)carbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)(propyl)amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
- Employed in the synthesis of polymers and resins.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential use as a drug intermediate.
- Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Employed in the manufacture of coatings and adhesives .
Mécanisme D'action
The mechanism of action of Benzyl (2-hydroxyethyl)(propyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the 2-hydroxyethyl and propyl groups.
2-Hydroxyethyl carbamate: Similar structure but lacks the benzyl and propyl groups.
Propyl carbamate: Similar structure but lacks the benzyl and 2-hydroxyethyl groups.
Uniqueness: Benzyl (2-hydroxyethyl)(propyl)carbamate is unique due to the presence of all three functional groups (benzyl, 2-hydroxyethyl, and propyl) attached to the carbamate moiety. This unique combination of groups imparts distinct chemical and biological properties to the compound, making it versatile for various applications .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
benzyl N-(2-hydroxyethyl)-N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
Clé InChI |
QCBLUUVWJHZFJU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


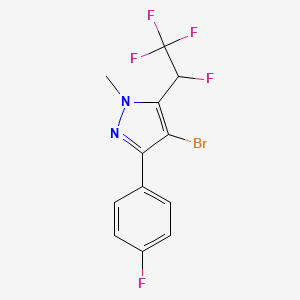

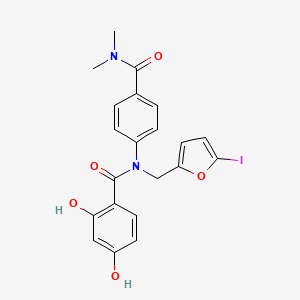
![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
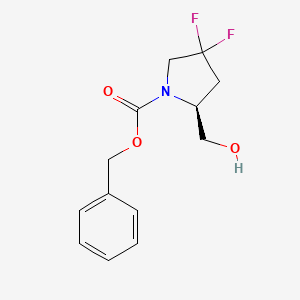

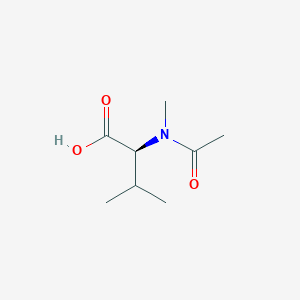
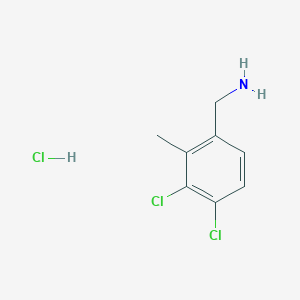
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

